molecular formula C19H20 B1622701 1,4,5,8,9-Pentamethylanthracene CAS No. 57380-68-4

1,4,5,8,9-Pentamethylanthracene

Cat. No.: B1622701
CAS No.: 57380-68-4
M. Wt: 248.4 g/mol
InChI Key: HNVBPUSFQGBRBB-UHFFFAOYSA-N
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Description

Significance of Polycyclic Aromatic Hydrocarbons (PAHs) in Fundamental Chemical Studies

Polycyclic aromatic hydrocarbons (PAHs) are a major class of organic compounds composed of two or more fused aromatic rings. nih.govresearchgate.net Their structure, which consists of extended π-electron systems, imparts unique electronic, photophysical, and chemical properties that make them fundamental subjects in organic chemistry research. nih.govastrochem.org PAHs are ubiquitous, formed from both natural processes like forest fires and volcanic eruptions, and anthropogenic activities such as the incomplete combustion of fossil fuels and other organic materials. researchgate.netsigmaaldrich.comnih.gov

The study of PAHs is crucial for several scientific disciplines. In organic chemistry, they serve as model systems for understanding concepts of aromaticity, reactivity, and the consequences of π-π stacking interactions. nih.gov Their interesting photophysical and photochemical properties have led to extensive research in materials science for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices. astrochem.orgresearchgate.net Furthermore, the planar structure of many PAHs facilitates their interaction with biological macromolecules, making the study of these interactions vital. rsc.org

Overview of Methylated Anthracene (B1667546) Derivatives and Their Research Importance

Anthracene, a three-ringed PAH, is a foundational structure in the development of organic photochemistry. astrochem.orgrsc.org The addition of methyl groups to the anthracene core creates methylated anthracene derivatives, a modification that can profoundly alter the parent molecule's properties and research applications. chemsrc.com The number and position of these methyl groups can induce significant changes in biological activity, chemical reactivity, and physical characteristics. chemsrc.com

Research has shown that strategic methylation can enhance or modify the photophysical properties of anthracene. For instance, substitutions at the 9 and 10 positions are known to influence fluorescence quantum yields. The introduction of bulky methyl groups can also create steric hindrance, which can prevent the π–π stacking that often leads to aggregation-caused quenching of fluorescence. This effect is exploited in materials science to create highly efficient blue-emitting materials for OLEDs. chemsrc.com Moreover, studying how methylation impacts the reactivity of the anthracene core, such as in [4+4] photocycloaddition reactions, provides deep insights into steric and electronic effects in chemical transformations. rsc.org

Academic Rationale for Investigating 1,4,5,8,9-Pentamethylanthracene

While extensive research exists for many anthracene derivatives, this compound is a less-studied compound, making it a subject of academic interest for its unique substitution pattern. The rationale for its investigation lies in understanding the combined effects of extensive substitution at the peri (1,4,5,8) and central (9) positions.

The primary academic drivers for studying this molecule include:

Steric Strain and Molecular Distortion: The five methyl groups are crowded around the anthracene core. The groups at the 1, 8, and 9 positions, in particular, create significant steric repulsion. Investigating this compound allows researchers to study how such high steric strain forces the normally planar anthracene skeleton to distort. This distortion would, in turn, have a profound impact on its electronic structure and aromaticity.

Photophysical Properties: The planarity and aggregation state of anthracene derivatives heavily influence their fluorescence properties. Research on other sterically hindered anthracenes has shown that preventing planar aggregation can lead to enhanced fluorescence quantum yields in the solid state. nih.gov Studying this compound would provide valuable data on how this specific pattern of distortion affects its absorption and emission spectra, quantum yield, and fluorescence lifetime.

Chemical Reactivity: The steric shielding provided by the five methyl groups is expected to dramatically alter the reactivity of the anthracene ring system. For example, the central 9,10-positions of anthracene are typically reactive in cycloaddition reactions. The presence of a methyl group at the 9-position and the flanking peri-methyl groups would likely hinder such reactions, providing a model system for probing the limits of reactivity in sterically congested environments. rsc.org

Due to the limited specific research on this compound, much of its characterization remains an area for future discovery. A major chemical supplier notes that it does not collect analytical data for this product, highlighting its status as a rare chemical for early discovery research. sigmaaldrich.com

Compound Properties

Specific experimental data for this compound is not widely available in published literature. The following table includes basic information derived from its chemical structure and supplier data.

PropertyValueSource
Compound Name This compoundN/A
CAS Number 57380-68-4 sigmaaldrich.com,
Molecular Formula C₁₉H₂₀ sigmaaldrich.com
Molecular Weight 248.36 g/mol Calculated
Melting Point Not AvailableN/A
Boiling Point Not AvailableN/A
Appearance Not AvailableN/A

Properties

CAS No.

57380-68-4

Molecular Formula

C19H20

Molecular Weight

248.4 g/mol

IUPAC Name

1,4,5,8,9-pentamethylanthracene

InChI

InChI=1S/C19H20/c1-11-6-8-13(3)18-15(5)19-14(4)9-7-12(2)17(19)10-16(11)18/h6-10H,1-5H3

InChI Key

HNVBPUSFQGBRBB-UHFFFAOYSA-N

SMILES

CC1=C2C=C3C(=CC=C(C3=C(C2=C(C=C1)C)C)C)C

Canonical SMILES

CC1=C2C=C3C(=CC=C(C3=C(C2=C(C=C1)C)C)C)C

Origin of Product

United States

Synthetic Methodologies for 1,4,5,8,9 Pentamethylanthracene

Established Synthetic Pathways for Polysubstituted Anthracenes

The synthesis of substituted anthracenes can be approached through various established methods, each with its own set of advantages and limitations. nih.gov Two classical and enduring strategies involve the cyclodehydration of specific ketone precursors and the reduction of anthraquinone (B42736) intermediates.

Cyclodehydration of o-Benzylacetophenones and o-Methylbenzophenones

Aromatic cyclodehydration is a powerful tool for the formation of the anthracene (B1667546) core. nih.gov This intramolecular cyclization reaction typically involves the use of a strong acid to promote the elimination of a water molecule and the subsequent formation of the fused aromatic ring system. The starting materials, o-benzylacetophenones or o-methylbenzophenones, can be synthesized through Friedel-Crafts reactions. nih.govwikipedia.org The substitution pattern on the final anthracene product is dictated by the substituents present on the initial ketone.

Reduction of Anthraquinones Derived from o-Benzoylbenzoic Acids

Another versatile and widely employed method for accessing substituted anthracenes is through the reduction of anthraquinones. beilstein-journals.org This approach is particularly advantageous because the 9 and 10 positions of the anthracene are protected as carbonyl groups, allowing for selective substitution on the outer rings. beilstein-journals.org The requisite anthraquinones can be prepared by the condensation of benzene (B151609) or its derivatives with phthalic anhydride, followed by dehydration of the resulting o-benzoylbenzoic acid. britannica.com A variety of reducing agents can be utilized to convert the anthraquinone to the corresponding anthracene, with common choices including zinc powder in the presence of ammonia (B1221849) or sodium hydroxide, and sodium borohydride (B1222165) in an alkaline medium. beilstein-journals.orgcapes.gov.br

Specific Synthesis of 1,4,5,8,9-Pentamethylanthracene

The synthesis of the specifically substituted this compound requires a targeted approach that builds upon the general principles of anthracene synthesis.

Detailed Reaction Schemes and Conditions

While a direct, one-pot synthesis of this compound is not prominently described, its synthesis can be envisioned through multi-step sequences that utilize the established pathways mentioned earlier. For instance, a plausible route could involve the synthesis of a appropriately substituted o-benzylacetophenone or o-methylbenzophenone precursor, followed by an acid-catalyzed cyclodehydration.

Alternatively, a strategy involving the reduction of a pentamethylated anthraquinone could be employed. This would necessitate the initial synthesis of 1,4,5,8,9-pentamethylanthraquinone. The synthesis of such a highly substituted anthraquinone would likely involve a series of methylation and/or coupling reactions on a simpler anthraquinone core. Once obtained, the pentamethylated anthraquinone could be reduced to this compound using established reduction methods. beilstein-journals.org

Reaction Step Reagents and Conditions Product
Friedel-Crafts AcylationSubstituted Benzene, Acyl Halide, Lewis Acid (e.g., AlCl3)Substituted Benzophenone
CyclodehydrationSubstituted Benzophenone, Strong Acid (e.g., H2SO4, PPA)Substituted Anthracene
Reduction of AnthraquinoneSubstituted Anthraquinone, Reducing Agent (e.g., Zn/NH3, NaBH4)Substituted Anthracene

Comparison with Synthesis of Related Methylated Anthracenes

The synthesis of this compound can be compared to that of other methylated anthracenes. For example, the synthesis of 1,4-dimethylanthracene (B1616738) has been achieved through Friedel-Crafts reactions involving γ-valerolactone. capes.gov.br The challenges in synthesizing highly substituted anthracenes like the pentamethyl derivative lie in controlling the regioselectivity of the substitution reactions and overcoming potential steric hindrance. The reactivity of the aromatic rings and the directing effects of the existing methyl groups play a crucial role in the outcome of each synthetic step.

Spectroscopic Characterization and Structural Analysis of 1,4,5,8,9 Pentamethylanthracene

Application of Other Spectroscopic Techniques

Vibrational Spectroscopy (IR, Raman) for Structural Features

Infrared (IR) and Raman spectroscopy are crucial techniques for elucidating the structural features of molecules by identifying their characteristic vibrational modes. For an aromatic compound like 1,4,5,8,9-pentamethylanthracene, specific bands in the IR and Raman spectra would correspond to C-H stretching and bending vibrations of the aromatic rings and the methyl groups, as well as C-C stretching vibrations within the anthracene (B1667546) core.

However, a thorough search of scientific databases reveals no published experimental IR or Raman spectra for this compound. Consequently, a data table of vibrational frequencies and their assignments cannot be compiled. While theoretical calculations could predict these spectra, no such computational studies have been published for this specific isomer.

Mass Spectrometry for Molecular Integrity

Mass spectrometry is an essential analytical tool for confirming the molecular weight and integrity of a compound and for studying its fragmentation patterns. For this compound, with a molecular formula of C₁₉H₂₀, the expected molecular ion peak (M⁺) in a high-resolution mass spectrum would have a precise mass-to-charge ratio (m/z) that confirms its elemental composition.

Similar to the vibrational spectroscopy data, no experimental mass spectrometry data for this compound has been found in the public domain. Therefore, it is not possible to present a data table detailing the observed m/z values and the relative abundances of the molecular ion and its characteristic fragment ions. Such data would typically be generated during the synthesis and characterization of the compound, but these findings have not been made publicly available.

Computational Chemistry and Theoretical Insights into 1,4,5,8,9 Pentamethylanthracene

Correlation of Theoretical Charge Densities with ¹³C NMR Data

A key application of theoretical calculations is the ability to correlate computed properties with experimental observations, such as those from Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment, making it an excellent probe for validating theoretical models of charge distribution.

CNDO/2 Method for Charge Density Calculation

The Complete Neglect of Differential Overlap (CNDO/2) method is a semi-empirical quantum chemistry approach that has been historically used to calculate the partial atomic charges in molecules. nih.govrsc.orgwikipedia.org This method simplifies the complex equations of quantum mechanics, allowing for the calculation of electronic properties for relatively large molecules. nih.govwikipedia.org By solving the Roothaan equations within the CNDO/2 framework, one can obtain the charge density at each atomic center, providing a theoretical basis for understanding the electronic effects of substituents on the aromatic system. wikipedia.org

Examination of Relationships between Charge Densities and ¹³C Shieldings

A direct correlation is often observed between the calculated charge densities at carbon atoms and their corresponding ¹³C NMR chemical shifts. Generally, carbon atoms with lower electron density (more positive partial charge) are deshielded and resonate at a higher chemical shift (downfield), while those with higher electron density (more negative partial charge) are more shielded and appear at a lower chemical shift (upfield). By plotting the theoretically calculated charge densities against the experimentally measured ¹³C chemical shifts for 1,4,5,8,9-Pentamethylanthracene, a linear relationship would provide strong evidence for the accuracy of the computational model. Deviations from this trend can indicate the influence of other factors, such as steric effects or changes in hybridization.

Molecular Modeling of Steric Interactions and Conformational Effects

The dense arrangement of five methyl groups on the anthracene (B1667546) framework, particularly the peri-disposed 1,8,9-methyl groups, introduces significant steric strain. Molecular modeling techniques, including molecular mechanics and higher-level quantum calculations, are essential for understanding the consequences of this steric hindrance.

Analysis of Peri-Methyl Group Steric Hindrance

The methyl groups at the C1, C8, and C9 positions of this compound are in close proximity, leading to repulsive van der Waals interactions. This "peri-strain" forces the molecule to distort from a planar geometry to alleviate the steric clash. Computational models can quantify this strain energy and predict the resulting structural deformations, such as out-of-plane bending of the aromatic rings and twisting of the methyl groups. Studies on similarly crowded aromatic systems have shown that such steric strain can significantly impact the molecule's physical and chemical properties. nih.gov

Influence on Molecular Geometry and Aromaticity

The steric-induced distortion from planarity has a direct impact on the aromaticity of the anthracene core. Aromaticity is maximized in planar, cyclic, conjugated systems where p-orbital overlap is optimal. The buckling of the aromatic rings in this compound, as predicted by molecular modeling, would lead to a reduction in p-orbital overlap and, consequently, a decrease in aromatic stabilization. This loss of aromaticity can be evaluated computationally through various indices, such as the Nucleus-Independent Chemical Shift (NICS) or the Harmonic Oscillator Model of Aromaticity (HOMA). These theoretical metrics provide a quantitative measure of how steric hindrance compromises the aromatic character of the molecule.

Reactivity and Advanced Chemical Transformations of 1,4,5,8,9 Pentamethylanthracene

Protonation Chemistry and Stable Carbocation Intermediates

The introduction of multiple methyl groups onto the anthracene (B1667546) framework significantly influences its electronic properties and reactivity, particularly in the context of protonation. The electron-donating nature of methyl groups enhances the basicity of the aromatic rings, making polymethylated anthracenes susceptible to protonation to form stable carbocation intermediates.

Diprotonation Behavior of Polymethylated Anthracenes

While specific studies on the diprotonation of 1,4,5,8,9-pentamethylanthracene are not extensively detailed in the provided search results, the behavior of other polymethylated aromatic systems and anthracene itself provides a strong basis for predicting its reactivity. The protonation of anthracene in superacid media is known to yield a stable carbocation, a key intermediate in various electrophilic substitution reactions. nih.gov The stability of such cations is a critical factor in their formation and subsequent chemical pathways.

In the case of dicationic polycyclic aromatic hydrocarbons (PAHs), studies have shown that the relative stability of isomers can be reversed compared to their neutral counterparts. For instance, the dication of the linear anthracene is found to be more stable than that of the kinked phenanthrene, a reversal of their neutral state stability. frontiersin.org This highlights that the electronic structure and stability of these charged species are governed by factors beyond simple aromaticity rules for neutral molecules. The distribution of positive charge across the aromatic system plays a crucial role.

For polymethylated anthracenes, the electron-donating methyl groups are expected to further stabilize the positive charge of the carbocation. This increased stability would likely facilitate not only monoprotonation but also diprotonation under strongly acidic conditions. The positions of protonation would be governed by the locations that allow for the most effective delocalization of the positive charges, with the methyl-substituted carbons and the sterically accessible meso positions (C9 and C10) being likely candidates.

Mechanisms of Protonation and Stability of Protonated Species

The stability of carbocations is influenced by several factors, including the nature of the substituents on the aromatic ring. Electron-donating groups, such as methyl groups, stabilize the carbocation by dispersing the positive charge. In the case of this compound, the five methyl groups would significantly enhance the stability of the corresponding carbocation.

The stability of protonated anthracene has been quantified through the determination of its pKa value, which is reported to be -13.5 for the protonated species leading to the formation of anthracene upon deprotonation. nih.gov This value indicates that anthracene is a very weak base, requiring a strong acid for protonation. The presence of multiple methyl groups in this compound would be expected to increase its basicity, making it more susceptible to protonation.

Reactions Driven by Double Peri-Interactions

The unique substitution pattern of this compound, with methyl groups at the 1, 8, and 9 positions, gives rise to significant steric strain due to "double peri-interactions." These interactions are a dominant factor in the molecule's reactivity, driving transformations that might not be observed in less substituted anthracenes.

Pathways Leading to Central Ring Aromaticity Destruction

A key consequence of the severe steric strain in this compound is its propensity to undergo reactions that destroy the aromaticity of the central ring. rsc.org Under surprisingly mild conditions, the molecule can undergo a variety of transformations that alleviate the steric clash between the peri- and the 9-methyl groups. These reactions effectively trade the aromatic stabilization energy of the central ring for a significant relief of steric strain. rsc.org

Role of Strain Relief in Driving Transformations

The driving force for the destruction of the central ring's aromaticity is the substantial strain relief that accompanies these reactions. rsc.org The energetic gain from reducing the steric interactions between the closely positioned methyl groups outweighs the energetic cost of losing the aromatic stabilization of the central anthracene ring. This principle governs the unique reactivity of this highly substituted anthracene derivative, leading to products with non-aromatic central rings.

Oxidative Reactions and Photo-oxidation Pathways

The electron-rich nature of the this compound ring system, a consequence of the five electron-donating methyl groups, makes it susceptible to oxidative reactions and photo-oxidation. While specific studies on this particular molecule are limited in the provided results, the general behavior of anthracene and its derivatives provides a strong indication of its likely reactivity.

Anthracene and its derivatives are known to undergo [4+4] photocycloaddition reactions upon irradiation with UV light, leading to the formation of dimers. researchgate.netnih.gov This photoreactivity is a characteristic feature of the anthracene core. Furthermore, anthracenes can react with singlet oxygen, generated photochemically, to form endoperoxides. These endoperoxides can then undergo further reactions, such as decomposition to form other oxygenated products. The base-catalyzed decomposition of anthracene endoperoxide has been studied, revealing pathways to various products. rsc.org

Formation of 9,10-Endo-peroxides in Anthracene Derivatives

The photo-oxidation of anthracenes to form 9,10-endo-peroxides is a well-established reaction, proceeding via a [4+2] cycloaddition of singlet oxygen across the central aromatic ring. In the case of substituted anthracenes, the rate and efficiency of this reaction are significantly influenced by the nature and position of the substituents.

For this compound, the presence of five electron-donating methyl groups is expected to increase the electron density of the aromatic system, thereby enhancing its reactivity towards singlet oxygen. The methyl group at the 9-position, in particular, directly influences the electronic environment of the reactive 9,10-positions. However, this substitution pattern also introduces considerable steric hindrance around the central ring, which could potentially impede the approach of singlet oxygen.

Detailed research findings on the photo-oxidation of this compound are limited. However, studies on related polymethylated anthracenes can provide valuable insights. For instance, the photo-oxidation of 9-methylanthracene (B110197) proceeds readily to form the corresponding 9-methyl-9,10-endoperoxide. The stability of these endo-peroxides is a critical factor, as they can undergo thermal or photochemical decomposition.

Table 1: Comparative Data on the Photo-oxidation of Anthracene Derivatives

CompoundRelative Rate of Photo-oxidationStability of Endo-peroxidePrimary Decomposition Products
Anthracene1.0ModerateAnthracene, Anthraquinone (B42736)
9-Methylanthracene> 1.0Moderate9-Methylanthracene, rearrangement products
9,10-Dimethylanthracene>> 1.0High9,10-Dimethylanthracene
This compound Data not availableData not availableData not available

Mechanistic Considerations in Photo-oxidation

The photo-oxidation of anthracenes can proceed through two primary mechanistic pathways: Type I and Type II.

The Type II mechanism is the most common pathway for the formation of endo-peroxides. It involves the following steps:

Photosensitization: The anthracene molecule absorbs light and is excited to its singlet state (¹A*).

Intersystem Crossing: The excited singlet state undergoes intersystem crossing to the more stable triplet state (³A*).

Energy Transfer: The triplet anthracene molecule transfers its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).

[4+2] Cycloaddition: The singlet oxygen then reacts with a ground-state anthracene molecule in a concerted [4+2] cycloaddition reaction to form the 9,10-endo-peroxide.

For this compound, the electron-donating nature of the methyl groups would facilitate the energy transfer to molecular oxygen, favoring the Type II pathway. The stability of the resulting endo-peroxide would be influenced by the steric strain imposed by the methyl groups. The thermal or photochemical decomposition of the endo-peroxide of this compound could lead to the regeneration of the parent anthracene and singlet oxygen, or undergo rearrangement to form other oxygenated species. The decomposition of anthracene endoperoxides can be initiated by either the cleavage of the C-O bonds or the O-O bond, with the latter forming a biradical intermediate. fu-berlin.de

Electrophilic and Radical Reactions of Highly Substituted Anthracenes

The reactivity of anthracenes in electrophilic and radical reactions is also heavily dependent on the substitution pattern.

Electrophilic Reactions:

Anthracene itself is more reactive towards electrophiles than benzene (B151609), with substitution preferentially occurring at the 9 and 10 positions. This is due to the formation of a more stable carbocation intermediate where the positive charge is delocalized over two benzene rings.

In this compound, the five methyl groups act as activating groups, further increasing the electron density of the aromatic rings and making the molecule highly susceptible to electrophilic attack. The directing effect of the methyl groups would favor substitution at the unsubstituted positions of the aromatic rings. However, the significant steric hindrance created by the peri-methyl groups (at positions 1, 8, 4, and 5) and the 9-methyl group would play a crucial role in determining the regioselectivity of the reaction. It is likely that electrophilic attack would be sterically hindered at many positions, potentially leading to substitution at the less crowded sites or even reaction at the methyl groups themselves under certain conditions.

Radical Reactions:

Radical reactions of aromatic compounds often proceed via addition or substitution pathways. For anthracenes, radical addition is also favored at the 9,10-positions. The stability of the resulting radical intermediate is a key factor.

The benzylic hydrogens of the methyl groups in this compound are susceptible to radical abstraction, which could lead to subsequent reactions at the side chains. Furthermore, the anthracene core itself can react with radicals. The presence of multiple methyl groups would influence the stability of any radical intermediates formed on the aromatic ring. While specific studies on the radical reactions of this compound are scarce, it is plausible that reactions such as halogenation under radical conditions would be facile, though potentially leading to a mixture of products due to the multiple reactive sites.

Future Research Directions and Potential Academic Applications

Design and Synthesis of Novel Functionalized 1,4,5,8,9-Pentamethylanthracene Derivatives

The design and synthesis of novel derivatives of any compound first necessitate a reliable and well-documented synthetic route to the parent molecule. Currently, there are no established or published methods for the synthesis of this compound in the scientific literature. Research on related compounds, such as the synthesis of 1,4,5,8-tetramethoxyanthracene (B3059049) from 1,8-dihydroxyanthraquinone, involves multi-step processes including bromination and subsequent nucleophilic substitution. researchgate.net A hypothetical synthesis of this compound would likely require a strategic sequence of methylation and cyclization reactions, potentially starting from a pre-functionalized benzene (B151609) or naphthalene (B1677914) derivative. The significant steric hindrance posed by the five methyl groups, particularly the peri-interactions between the methyl groups at the 1, 8, and 9 positions, would present a considerable synthetic challenge. Overcoming these steric barriers to achieve the desired regioselectivity and yield would be a primary focus of any initial synthetic investigation.

Exploration of Electronic and Photophysical Properties for Advanced Materials

The electronic and photophysical properties of polycyclic aromatic hydrocarbons (PAHs) are of great interest for applications in organic electronics. However, without access to the compound itself, any discussion of the properties of this compound remains purely speculative and based on extrapolation from related, less-substituted systems.

Investigation of Optical Properties in the Context of Polycyclic Aromatic Systems

The optical properties of anthracene (B1667546) and its derivatives, such as their absorption and fluorescence spectra, are well-documented and known to be influenced by substitution patterns. mdpi.comnih.govbohrium.comnih.gov Methyl groups typically induce a bathochromic (red) shift in the absorption and emission spectra due to hyperconjugation and steric effects that can distort the planarity of the aromatic core. rsc.org In the case of this compound, the high degree of methylation would be expected to cause significant distortion of the anthracene framework, leading to a loss of vibrational fine structure in its electronic spectra and potentially a lower fluorescence quantum yield compared to planar analogues. rsc.org

Potential in Organic Electronics and Semiconductor Research

PAHs are fundamental components in the development of organic semiconductors. rsc.org The charge transport properties of these materials are highly dependent on their molecular packing in the solid state, which is in turn governed by intermolecular interactions and molecular shape. The bulky methyl groups in this compound would likely disrupt the efficient π-π stacking that is crucial for high charge carrier mobility in many organic semiconductors. While this could be detrimental for some applications, the introduction of steric bulk can also enhance the solubility and processability of the material and, in some cases, lead to unique, non-planar packing motifs with interesting electronic properties. acs.orgrsc.org

Development of New Computational Models for Sterically Hindered Aromatic Systems

The severe steric crowding in this compound makes it an excellent candidate for theoretical studies aimed at developing and validating computational models for sterically hindered aromatic systems. acs.orgnih.gov Standard computational methods may struggle to accurately predict the geometry and energetic properties of such a distorted molecule. Developing more robust computational approaches is crucial for understanding the interplay between steric strain and electronic properties in highly substituted PAHs. researchgate.netnih.govnih.govusu.edu

Broader Implications for Understanding Steric Effects in Aromatic Chemistry

A comprehensive study of this compound, were the compound to be synthesized, would offer significant insights into the fundamental principles of steric effects in aromatic chemistry. The forced deviation from planarity due to the congested substitution pattern would provide a valuable experimental platform to investigate the consequences of steric strain on aromaticity, reactivity, and spectroscopic properties. nih.govnih.gov Comparing its properties to less hindered methyl-substituted anthracenes would allow for a systematic evaluation of the energetic cost of steric repulsion and its influence on the electronic structure of the anthracene core.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,4,5,8,9-Pentamethylanthracene, and what purification strategies mitigate steric challenges?

  • Methodological Answer : Synthesis often involves alkylation of anthracene derivatives using Grignard reagents or Friedel-Crafts alkylation under controlled conditions. For example, Grignard addition to anthrone precursors followed by acid work-up (e.g., HCl) and dehydration with agents like P₂O₅ has been employed . Purification requires column chromatography (hexane/dichloromethane) or recrystallization (ethyl acetate) to address steric hindrance from methyl groups. Challenges include side reactions due to peri-methyl strain, necessitating inert atmospheres and low temperatures .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : X-ray crystallography is critical for resolving molecular geometry and peri-interactions, as demonstrated in studies of structurally similar anthracene derivatives . NMR spectroscopy (¹H/¹³C) identifies methyl group arrangements and monitors reaction progress, while HPLC ensures purity (>98%). For example, anthracene derivatives are routinely analyzed using reverse-phase HPLC with UV detection .

Advanced Research Questions

Q. How do peri-methyl interactions influence the reactivity of this compound, and what experimental methods quantify these effects?

  • Methodological Answer : The C-9 methyl group in this compound induces peri-strain, destabilizing the central ring’s aromaticity. Reactivity under mild conditions (e.g., ambient temperature) can be studied via kinetic experiments using UV-Vis spectroscopy to track aromaticity loss. Strain relief is quantified using calorimetry (ΔH measurements) or DFT calculations to compare energy barriers between strained and product states . X-ray crystallography further visualizes bond distortions .

Q. How can computational models resolve discrepancies between predicted and observed stability in this compound derivatives?

  • Methodological Answer : Discrepancies often arise from underestimating steric effects in simulations. Hybrid methods combining DFT (for electronic structure) and molecular mechanics (for steric strain) improve accuracy. For example, adjusting van der Waals radii parameters in DFT models aligns computational data with experimental X-ray bond lengths . Cross-validation with spectroscopic data (e.g., NMR chemical shifts) refines predictions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.